molecular formula C9H12F2N2O2 B6178493 ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate CAS No. 2694734-84-2

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

Cat. No.: B6178493
CAS No.: 2694734-84-2
M. Wt: 218.2
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Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

CAS No.

2694734-84-2

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the difluoroacetylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-1H-pyrazole with ethyl 3,3-difluoro-2-oxopropanoate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using phase-transfer catalysts and efficient purification techniques. The use of phase-transfer catalysts helps in achieving higher yields and purity by facilitating the transfer of reactants between different phases. Industrial production also involves the use of advanced crystallization techniques to isolate the product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) in aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The pyrazole ring provides a scaffold that can interact with various biological targets, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3,3-difluoro-3-(1-phenyl-1H-pyrazol-3-yl)propanoate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.

    Ethyl 3,3-difluoro-3-(1-methyl-1H-indol-3-yl)propanoate: Similar structure but with an indole ring instead of a pyrazole ring

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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